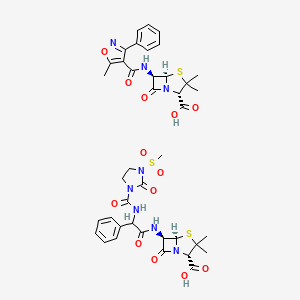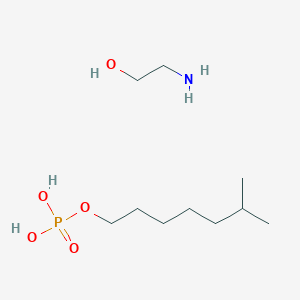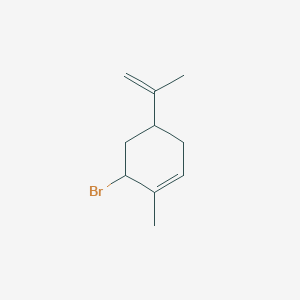
2-Fluoroethyl (2-methylbut-3-yn-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoroethyl (2-methylbut-3-yn-2-yl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely known for their diverse applications in pharmaceuticals, agriculture, and chemical industries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroethyl (2-methylbut-3-yn-2-yl)carbamate typically involves the reaction of 2-methylbut-3-yn-2-yl carbamate with 2-fluoroethanol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like tetrahydrofuran (THF) and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as distillation or recrystallization may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Fluoroethyl (2-methylbut-3-yn-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: Nucleophilic substitution reactions can replace the fluoroethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
2-Fluoroethyl (2-methylbut-3-yn-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex carbamate derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Fluoroethyl (2-methylbut-3-yn-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methylbut-3-yn-2-yl carbamate: A closely related compound with similar structural features but lacking the fluoroethyl group.
Ethyl (2-methylbut-3-yn-2-yl)carbamate: Another similar compound where the fluoroethyl group is replaced with an ethyl group.
Uniqueness
2-Fluoroethyl (2-methylbut-3-yn-2-yl)carbamate is unique due to the presence of the fluoroethyl group, which can significantly influence its chemical reactivity and biological activity
Properties
CAS No. |
65838-99-5 |
|---|---|
Molecular Formula |
C8H12FNO2 |
Molecular Weight |
173.18 g/mol |
IUPAC Name |
2-fluoroethyl N-(2-methylbut-3-yn-2-yl)carbamate |
InChI |
InChI=1S/C8H12FNO2/c1-4-8(2,3)10-7(11)12-6-5-9/h1H,5-6H2,2-3H3,(H,10,11) |
InChI Key |
HXMWGFWKBKVQSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)NC(=O)OCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


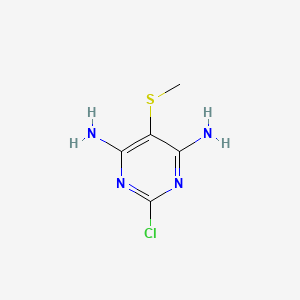
![2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol](/img/structure/B14469511.png)
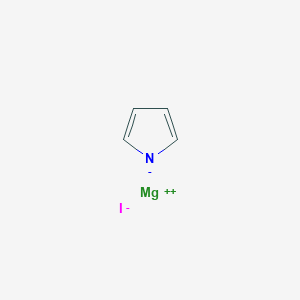
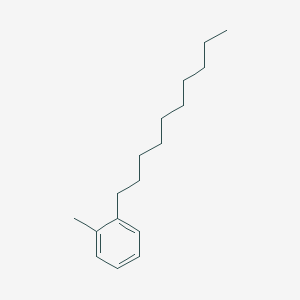
![2-[(Azidocarbonyl)amino]benzoyl azide](/img/structure/B14469523.png)
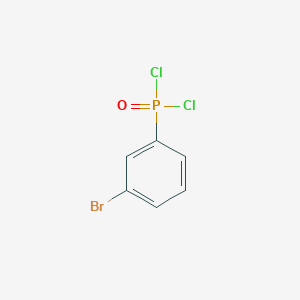
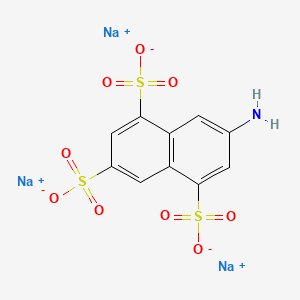
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14469542.png)

![N-[(2S)-1-Acetylpyrrolidin-2-yl]-N'-methylurea](/img/structure/B14469548.png)
![3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde](/img/structure/B14469562.png)
